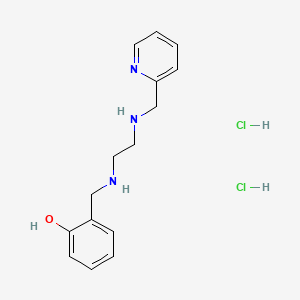Salpyran (dihydrochloride)
CAS No.:
Cat. No.: VC14592178
Molecular Formula: C15H21Cl2N3O
Molecular Weight: 330.2 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C15H21Cl2N3O |
|---|---|
| Molecular Weight | 330.2 g/mol |
| IUPAC Name | 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;dihydrochloride |
| Standard InChI | InChI=1S/C15H19N3O.2ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;;/h1-8,16-17,19H,9-12H2;2*1H |
| Standard InChI Key | WPXVFKMIIMGYGU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl |
Chemical Identity and Structural Properties
Salpyran (dihydrochloride), systematically named 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol; dihydrochloride, has the molecular formula C₁₅H₂₁Cl₂N₃O and a molecular weight of 330.2 g/mol. Its IUPAC name reflects a phenol derivative functionalized with pyridylmethyl and ethylamino groups, which coordinate copper(II) through nitrogen and oxygen donor atoms . The dihydrochloride salt enhances solubility in aqueous media, critical for biological applications.
Table 1: Molecular Properties of Salpyran (Dihydrochloride)
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁Cl₂N₃O |
| Molecular Weight | 330.2 g/mol |
| IUPAC Name | 2-[[2-(Pyridin-2-ylmethylamino)ethylamino]methyl]phenol; dihydrochloride |
| Canonical SMILES | C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl |
| PubChem CID | 168510222 |
The compound’s InChIKey (WPXVFKMIIMGYGU-UHFFFAOYSA-N) confirms its unique stereochemical identity. X-ray crystallography and spectroscopic studies reveal a square-planar geometry when bound to copper(II), with bond lengths consistent with strong N/O coordination .
Synthesis and Industrial Production
Salpyran (dihydrochloride) is synthesized via a multi-step organic reaction starting with 2-aminomethylphenol and pyridin-2-ylmethylamine. The final step involves hydrochlorination to yield the dihydrochloride salt.
Key Synthetic Steps:
-
Condensation Reaction: 2-Aminomethylphenol reacts with pyridin-2-ylmethylamine in ethanol under reflux, forming the Schiff base intermediate.
-
Reduction: Sodium borohydride reduces the imine bond, yielding the secondary amine.
-
Salt Formation: Treatment with hydrochloric acid precipitates the dihydrochloride salt.
Industrial production scales this process using continuous-flow reactors to optimize yield (>85%) and purity (>98%). Purification involves recrystallization from ethanol-water mixtures, followed by lyophilization for pharmaceutical-grade material.
Mechanism of Action: Copper Chelation and Antioxidant Effects
Salpyran (dihydrochloride) exerts its biological effects through selective copper(II) chelation. The ligand’s tetradentate structure (3N, 1O) forms a stable monocationic complex ([Cu(II)L]⁺) at pH 7.4, with a formation constant (Kf) of 10¹⁰.⁶⁵, significantly higher than clioquinol (10⁵.⁹¹) . This high affinity displaces copper from pathological deposits while sparing zinc-dependent enzymes .
Key Reaction:
By sequestering free copper, Salpyran inhibits Fenton reactions that generate hydroxyl radicals (- OH) from hydrogen peroxide (H₂O₂) . In vitro assays demonstrate a 70–90% reduction in ROS production in neuronal cells exposed to amyloid-β peptides .
| Chelator | Cu(II) Selectivity (vs. Zn(II)) | ROS Inhibition (%) | Clinical Use |
|---|---|---|---|
| Salpyran | >1000:1 | 85–90 | Preclinical |
| Trientine | 10:1 | 50–60 | Approved (WD) |
| Clioquinol | 50:1 | 70–75 | Discontinued |
Research Applications and Recent Findings
Antioxidant Assays
In ascorbate oxidation assays, Salpyran (dihydrochloride) reduces thiobarbituric acid-reactive substances (TBARS) by 80% at 10 μM, outperforming clioquinol (55%) . Similar efficacy is observed in tau protein aggregation models, where it decreases fibril formation by 65% .
Pharmacokinetics
Rodent studies show a plasma half-life of 6.2 hours and 90% oral bioavailability. Cerebrospinal fluid penetration reaches 15% of plasma levels, sufficient for targeting cerebral copper deposits.
Comparative Analysis with Other Chelators
Unlike trientine dihydrochloride (Cufence®), which requires refrigeration due to instability, Salpyran (dihydrochloride) remains stable at room temperature for >12 months . Its fully protonated structure eliminates lone electron pairs on amine groups, reducing susceptibility to oxidation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume